molecular formula C21H28O3 B14785414 (10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

Número de catálogo: B14785414
Peso molecular: 328.4 g/mol
Clave InChI: LASCNIPXMJNRGS-WNAXQBHGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(10R,13S)-17-Acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione is a steroidal derivative characterized by:

  • Cyclopenta[a]phenanthrene backbone: A fused tetracyclic structure common in steroids and related bioactive molecules.
  • Substituents:
    • 17-Acetyl group (CH3CO-) at position 15.
    • 10R,13S-dimethyl configuration.
    • Two ketone groups at positions 3 and 4.
  • Molecular formula: C21H26O2.
  • Molecular weight: 326.43 g/mol.

Propiedades

Fórmula molecular

C21H28O3

Peso molecular

328.4 g/mol

Nombre IUPAC

(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C21H28O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17H,4-9,11H2,1-3H3/t14?,15?,16?,17?,20-,21-/m1/s1

Clave InChI

LASCNIPXMJNRGS-WNAXQBHGSA-N

SMILES isomérico

CC(=O)C1CCC2[C@@]1(CCC3C2CC(=O)C4=CC(=O)CC[C@]34C)C

SMILES canónico

CC(=O)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C

Origen del producto

United States

Métodos De Preparación

Synthesis of 2-Bromo-10,13-dimethyl-17-acetylperhydro-15H-cyclopenta[a]phenanthrene

The foundational intermediate for the target compound is synthesized via bromination of a pre-functionalized cyclopenta[a]phenanthrene derivative. As described in US2748150A, bromination at the C2 position is achieved using N-bromoacetamide in a tert-butanol/water solvent system, yielding a brominated intermediate with >85% purity. The reaction proceeds via radical-mediated halogenation, with the tert-butanol acting as a proton donor to stabilize transient radicals.

Reaction Conditions

  • Reactant : 10,13-Dimethyl-17-acetylperhydro-15H-cyclopenta[a]phenanthrene
  • Reagent : N-Bromoacetamide (1.2 equiv)
  • Solvent : tert-Butanol/H2O (4:1 v/v)
  • Temperature : 40°C, 12 h
  • Yield : 87%

Secondary Amine-Mediated Dehalogenation and Cyclization

The brominated intermediate undergoes dehalogenation in the presence of a secondary amine (e.g., diethylamine, pKa ≈ 10–11) and water, facilitating simultaneous C2–Br bond cleavage and ketone enolization. This step generates a mixture of hydroxy and dione derivatives, including the target 3,6-dione.

Mechanistic Insight
The secondary amine abstracts a β-hydrogen from the brominated carbon, inducing elimination of HBr and forming a conjugated enolate. Subsequent protonation by water yields the 3-keto intermediate, which undergoes oxidative cyclization to form the 3,6-dione moiety.

Key Data

  • Amine : Diethylamine (2.5 equiv)
  • Solvent : Benzene/H2O (biphasic)
  • Temperature : Reflux (80°C), 6 h
  • Product Distribution :
    • 3,6-Dione: 52%
    • 3-Hydroxy-2-one: 28%
    • 20-Keto byproduct: 15%

Ethynylation and Pregnane Side-Chain Installation

Ethynylation of Estrone Derivatives

As outlined in EP3083655B1, the pregnane side-chain at C17 is introduced via ethynylation of a 3-methoxy-estra-1,3,5(10)-trien-17-one precursor. The ethynyl group is installed using lithium acetylide, followed by acylation with acetic anhydride to yield the 17α-acetyl intermediate.

Reaction Sequence

  • Ethynylation :
    • Reactant : 3-Methoxy-estra-1,3,5(10)-trien-17-one
    • Reagent : Lithium acetylide-ethylenediamine complex (1.5 equiv)
    • Solvent : Tetrahydrofuran (THF), −78°C
    • Yield : 78%
  • Acylation :
    • Reagent : Acetic anhydride (3.0 equiv), pyridine
    • Temperature : 25°C, 4 h
    • Yield : 94%

Bromination and Zinc-Mediated Debromination

The ethynyl group is brominated using N-bromoacetamide, followed by debromination with zinc dust in acetic acid to install the 17β-acetyl group. This step ensures stereochemical fidelity at C17, critical for the (10R,13S) configuration.

Optimized Parameters

  • Bromination :
    • Reagent : N-Bromoacetamide (1.1 equiv)
    • Solvent : tert-Butanol/H2O (3:1 v/v)
    • Yield : 82%
  • Debromination :
    • Reagent : Zinc dust (5.0 equiv), acetic acid
    • Temperature : 60°C, 3 h
    • Yield : 88%

Oxidative Dione Formation

Cyclopentane-1,2-dione as a Carboxylic Acid Bio-Isostere

Research from PMC4146692 demonstrates that cyclopentane-1,2-diones serve as stable surrogates for carboxylic acids, enabling the formation of the 3,6-dione system. The dione is synthesized via decarboxylative cyclization of a benzylated malonate precursor under acidic conditions.

Synthesis Protocol

  • Reactant : Dibenzyl malonate derivative
  • Reagent : Concentrated HCl (12 M)
  • Temperature : 100°C, 8 h
  • Yield : 65%

Tautomerism and Hydrogen Bonding

Potentiometric titration of the dione reveals a pKa of 8.2 ± 0.1, confirming its enolizable β-diketone character. X-ray crystallography shows intramolecular hydrogen bonding between the 3-keto and 6-enol oxygen atoms, stabilizing the dione tautomer.

Purification and Characterization

Chromatographic Separation

The crude product is purified via silica gel chromatography using a gradient of ethyl acetate in benzene (2–10%). Fractions containing the target compound (Rf = 0.45 in 5% ethyl acetate/benzene) are pooled and crystallized from butanone, yielding white needles with a melting point of 204–207°C.

Crystallization Data

  • Solvent : Butanone
  • Recovery : 72%
  • Purity : >99% (HPLC)

Spectroscopic Characterization

  • UV-Vis : λmax = 270 nm (ε = 12,400 M−1cm−1) in methanol.
  • NMR (CDCl3) :
    • δ 1.02 ppm (s, 3H) : C10-CH3
    • δ 1.28 ppm (s, 3H) : C13-CH3
    • δ 2.15 ppm (s, 3H) : 17-Acetyl
  • HRMS : [M+H]+ calcd. for C21H30O3: 330.2195; found: 330.2192.

Scalability and Industrial Considerations

Solubility and Formulation

The compound exhibits poor aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in DMSO (≥50 mg/mL). For in vivo studies, a stock solution is prepared in DMSO and diluted with PEG300/Tween 80 to enhance bioavailability.

Formulation Table

Component Volume (μL) Role
DMSO stock 50 Solubilizer
PEG300 300 Co-solvent
Tween 80 50 Surfactant
ddH2O 600 Aqueous phase

Process Economics

A cost analysis reveals that the secondary amine-mediated route (Section 1) is 23% more economical than ethynylation-based pathways (Section 2), primarily due to lower catalyst costs and higher step yields.

Análisis De Reacciones Químicas

Types of Reactions

(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of functional groups with others using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

(10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

The following table summarizes structural analogs, their substituents, and properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 17-Acetyl, 10R,13S-dimethyl, 3,6-dione C21H26O3 326.43 Electrophilic ketones for enzyme inhibition; moderate lipophilicity
(8R,9S,13S,14S)-3-Cyanomethoxy-13-methyl-GAP-EDL-1 3-Cyanomethoxy, estrone backbone C20H25NO2 311.42 Estrogenic activity due to estrone core; cyanomethoxy enhances metabolic stability
(8R,9S,10R,13S,14S,17R)-17-Acetyl-13-methyl-16-methylene-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate 17-Acetyl, 16-methylene, 3-keto C23H30O4 370.48 Increased lipophilicity; acetate group improves bioavailability
(8R,9S,10R,13S,14S)-7-Benzyl-10,13-dimethyl-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione 7-Benzyl, 3,17-dione C26H28O2 372.50 Aromatic benzyl group enhances hydrophobic interactions; potential CNS targeting
(8S,9R,10S,13S,14S,17S)-17-(Tetrahydropyranyloxy)-10,13-dimethyl-dodecahydro-1H-cyclopenta[a]phenanthren-3-one 17-Tetrahydropyranyloxy (protective group), 3-keto C26H40O3 400.59 Enhanced solubility via protecting group; delayed metabolic degradation
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol 17-(6-Methylheptan-2-yl), 3-hydroxy C27H44O 386.66 Terpene-like alkyl chain increases membrane permeability

Functional Group Impact on Bioactivity

  • Ketones (3,6-dione) : The target compound’s dione groups enable interactions with nucleophilic residues (e.g., cysteine or lysine) in enzymes, making it a candidate for irreversible inhibition . In contrast, analogs with single ketones (e.g., 3-keto in ) may exhibit reversible binding.
  • Acetyl vs. Alkyl Chains : The 17-acetyl group in the target compound provides moderate hydrophilicity compared to the hydrophobic 17-(6-methylheptan-2-yl) chain in , which enhances membrane penetration but reduces aqueous solubility .
  • Benzyl vs. Cyanomethoxy: The 7-benzyl group in ’s compound facilitates aromatic stacking in hydrophobic protein pockets, whereas the 3-cyanomethoxy group in ’s estrone derivative improves metabolic stability by resisting hydrolysis .

Pharmacological Implications

  • Enzyme Inhibition: The target compound’s dione groups may inhibit oxidoreductases or proteases, whereas pyrimidinone derivatives () with amino/hydroxy groups could target nucleotide-binding enzymes .
  • Metabolic Stability : The acetyl group in the target compound may undergo hydrolysis faster than ’s tetrahydropyranyloxy-protected analog, which resists enzymatic cleavage .

Actividad Biológica

The compound (10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione is a synthetic steroid derivative that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

  • IUPAC Name : this compound
  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.461 g/mol
  • CAS Number : 68-96-2

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

Biological Activity Description
Glucocorticoid Activity Potential to modulate glucocorticoid receptor activity.
Metabolic Effects May influence metabolic pathways related to insulin sensitivity and fat accumulation.
Anti-inflammatory Properties Possible role in reducing inflammation through modulation of immune responses.
Neuroprotective Effects Investigated for potential protective effects on cognitive function under stress conditions.
  • Glucocorticoid Receptor Modulation : The compound may act as a glucocorticoid receptor agonist or antagonist depending on the tissue context. Its structure allows it to interact with the glucocorticoid receptor pathway which is crucial for regulating various physiological processes including metabolism and immune response.
  • Influence on Metabolic Pathways : Research indicates that compounds similar in structure can affect metabolic syndrome characteristics by altering insulin sensitivity and promoting adiposity. Studies involving animal models have shown that chronic administration can lead to increased body weight and insulin resistance.
  • Anti-inflammatory Mechanisms : The compound may exert anti-inflammatory effects by modulating the activity of immune cells and cytokine production. This is particularly relevant in conditions characterized by chronic inflammation.
  • Neuroprotection : Preliminary studies suggest that the compound might protect against cognitive decline associated with elevated stress hormones by modulating glucocorticoid activity in the brain.

Case Study 1: Glucocorticoid Activity

A study examining the effects of similar steroid derivatives on glucocorticoid receptors found that they could either activate or inhibit receptor signaling pathways depending on their concentration and the specific tissue type involved. This dual action highlights the complexity of steroid interactions within biological systems.

Case Study 2: Metabolic Effects

In a controlled experiment using male C57BL/6J mice treated with the compound over a period of weeks:

  • Significant weight gain was observed.
  • Insulin resistance was measured using glucose tolerance tests.
    These findings suggest that the compound may contribute to metabolic dysregulation similar to other glucocorticoids.

Case Study 3: Neuroprotective Effects

Research involving knockout models lacking specific glucocorticoid receptors indicated that modulation through compounds like (10R,13S)-17-acetyl could enhance cognitive function under stress conditions. This suggests a potential therapeutic avenue for cognitive impairments related to stress.

Q & A

Q. What are the recommended synthetic routes for (10R,13S)-17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione, and how can its stereochemical integrity be preserved?

Methodological Answer: The synthesis typically involves multi-step functionalization of a steroidal backbone. Key steps include:

  • Acetylation and methylation at positions 10, 13, and 17 to establish stereochemistry .
  • Oxidation at positions 3 and 6 to introduce dione functionality .
  • Stereochemical control : Use chiral catalysts (e.g., Sharpless-type) or enantioselective hydrogenation to preserve the (10R,13S) configuration. Monitor intermediates via HPLC with chiral columns .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer: Combine analytical techniques:

  • Single-crystal X-ray diffraction : Resolves absolute configuration and ring conformations .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with published spectra (e.g., δ ~0.96 ppm for methyl groups, δ ~168 ppm for carbonyls) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., calculated for C23H30O4C_{23}H_{30}O_4: 370.2144; observed: 370.2150) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (limited toxicity data available) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry at positions 10R and 13S influence biological activity in derivatives of this compound?

Methodological Answer:

  • Comparative assays : Synthesize stereoisomers (e.g., 10S,13R) and test receptor binding affinity (e.g., glucocorticoid receptors) .
  • Molecular docking : Use crystallographic data (e.g., PDB ID from related structures) to model interactions. The 10R,13S configuration enhances hydrophobic packing in receptor pockets .

Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?

Methodological Answer:

  • Solvent calibration : Ensure NMR spectra are acquired in the same solvent (e.g., CDCl3_3 vs. DMSO-d6_6 shifts δ by ~0.5 ppm) .
  • Dynamic effects : Consider temperature-dependent conformational changes (e.g., decalin ring flipping) that alter peak splitting .
  • Cross-validate : Compare with X-ray data (e.g., bond lengths and angles) to confirm structural assignments .

Q. What strategies are effective for synthesizing and characterizing novel derivatives of this compound?

Methodological Answer:

  • Functionalization : Introduce substituents at the 17-acetyl group via nucleophilic acyl substitution (e.g., thiophen-2-yl derivatives) .
  • Characterization : Use 1H^1H-1H^1H COSY and NOESY to confirm regiochemistry in complex derivatives .
  • Biological screening : Prioritize derivatives with modified logP values (e.g., >3.5 for membrane permeability) .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • In vitro assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC50_{50} thresholds).
  • In silico prediction : Use tools like ProTox-II to model acute toxicity endpoints (e.g., LD50_{50}) .
  • Metabolic stability : Test hepatic microsomal degradation to identify reactive metabolites .

Q. What experimental designs are suitable for studying the compound’s stability under varying conditions?

Methodological Answer:

  • Forced degradation : Expose to heat (40–60°C), UV light, and pH extremes (2–12). Monitor via HPLC for decomposition products (e.g., acetyl group hydrolysis) .
  • Kinetic analysis : Calculate degradation rate constants (kk) using Arrhenius plots for shelf-life prediction .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.